Tris(dimethylsilyloxy)-methylsilane

Description

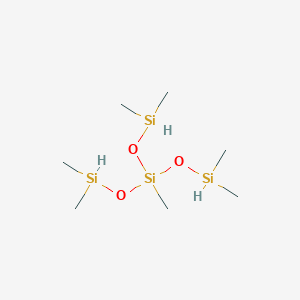

Tris(dimethylsilyloxy)-methylsilane (CAS 17082-46-1) is an organosilicon compound with the molecular formula [(CH₃)₂SiHO]₃SiCH₃ and a molecular weight of 268.61 g/mol . Its structure consists of a central methylsilane core bonded to three dimethylsilyloxy groups. This compound is notable for its flexible organosilicon framework, which reduces intermolecular stacking and enhances solubility in organic solvents .

Properties

IUPAC Name |

tris(dimethylsilyloxy)-methylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H24O3Si4/c1-11(2)8-14(7,9-12(3)4)10-13(5)6/h11-13H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXYFYSDMOOWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[Si](C)(O[SiH](C)C)O[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H24O3Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-46-1 | |

| Record name | Methyltris(dimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Applications in Organic Synthesis

2.1 Radical Reactions

One of the primary applications of (TMS)₃SiH is in radical-based reactions. It acts as a reducing agent facilitating various transformations under mild conditions with high yields. Some notable reactions include:

- Hydrosilylation : (TMS)₃SiH is used to hydrosilylate alkenes and alkynes, often leading to products with excellent stereoselectivity. For example, the radical-mediated hydrosilylation of carbon-carbon double bonds has been shown to yield high cis selectivity .

- Reductions : The compound effectively reduces nitroxides to secondary amines and phosphine sulfides to phosphines, showcasing its utility in functional group modifications .

2.2 Polymer Chemistry

In polymer science, (TMS)₃SiH plays a crucial role in the synthesis of siloxane polymers. Its ability to initiate radical polymerization processes is particularly noteworthy:

- Photopolymerization : The compound has been utilized in photo-induced radical polymerization of olefins and cationic polymerization of epoxides, allowing for the creation of complex polymer structures under controlled conditions .

- Silicone Materials : It contributes to the development of silicone-based materials with tailored properties for applications in coatings, adhesives, and sealants .

Case Studies

Mechanistic Insights

The mechanisms underlying the reactions involving (TMS)₃SiH are complex but can be summarized as follows:

- Radical Formation : The compound generates silyl radicals upon thermal or photochemical activation, which then participate in radical chain reactions.

- Selectivity Control : The presence of multiple silyl groups allows for regioselective and stereoselective outcomes during transformations, which is critical for synthesizing chiral compounds .

Mechanism of Action

The mechanism by which Tris(dimethylsilyloxy)-methylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a source of silicon, facilitating the formation of silicon-carbon bonds. In biomaterials, it may interact with biological molecules through its silyloxy groups, influencing cellular processes and material properties.

Molecular Targets and Pathways:

Silicon-Carbon Bond Formation: In organic synthesis, the compound targets carbon-based molecules to form silicon-carbon bonds.

Biological Interactions: In biomaterials, it may target cell membranes or proteins, influencing cellular behavior and material properties.

Comparison with Similar Compounds

Structural Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| Tris(dimethylsilyloxy)-methylsilane | [(CH₃)₂SiHO]₃SiCH₃ | 268.61 | Three dimethylsilyloxy groups | 17082-46-1 |

| 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS) | C₁₆H₃₈O₅Si₄ | ~430.96 | Three trimethylsiloxy groups, methacryloyloxypropyl chain | 17096-07-0 |

| Bis(trimethylsiloxy)-methylsilane (BisH) | C₇H₂₂O₂Si₃ | 222.51 | Two trimethylsiloxy groups | Not provided |

| Trimethoxymethylsilane | CH₃Si(OCH₃)₃ | 136.24 | Three methoxy groups | 1185-55-3 |

Key Observations :

Solubility and Physical Properties

- This compound: Exhibits good solubility in organic solvents due to its organosilicon core, which disrupts intermolecular interactions .

- TRIS and BisH : Both demonstrate high solubility in hydrophobic matrices, critical for silicone hydrogel formulations .

- Trimethoxymethylsilane: Hydrolyzes readily in the presence of moisture, forming silanol intermediates for surface coatings .

Key Contrasts :

- TRIS and This compound differ in functional group reactivity : TRIS’s methacryloyl group enables polymerization, while the latter’s dimethylsilyloxy groups may enhance thermal stability .

- Trimethoxymethylsilane ’s methoxy groups are more hydrolytically active than dimethylsilyloxy groups, making it suitable for transient surface modifications .

Spectroscopic and Electronic Properties

- UV-Vis Spectra: Tris[(bromobithiophenyl)dimethylsilyl]methylsilane derivatives show λmax at 404–407 nm, attributed to π-conjugation in thiophene units . No direct UV data for this compound, but its lack of conjugated systems suggests minimal absorption in the visible range.

Biological Activity

Tris(dimethylsilyloxy)-methylsilane, commonly referred to as TMS, is a silicon-based compound that has garnered attention for its unique properties and potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

This compound is characterized by its siloxane backbone, which consists of silicon (Si) and oxygen (O) atoms. The structure can be represented as:

This configuration imparts significant flexibility and reactivity to the compound, making it suitable for various applications in organic chemistry and materials science.

Biological Activity Overview

The biological activity of TMS has been explored primarily in the context of its use as a reducing agent and its interactions with biological macromolecules. Key findings include:

- Radical Reactions : TMS has been utilized in radical-based reactions, demonstrating its effectiveness in reducing various substrates under mild conditions. These reactions often yield high selectivity and efficiency, making TMS a valuable reagent in synthetic organic chemistry .

- Biocompatibility : Studies indicate that TMS exhibits low toxicity profiles, with no significant irritant effects on skin or eyes. Moreover, it does not show genotoxic effects in vitro or in vivo, suggesting a favorable safety profile for potential biomedical applications .

Case Studies

- Polymerization Applications :

- Silyl Radical Formation :

-

Toxicological Studies :

- Research on siloxanes, including TMS derivatives, indicates that they do not exhibit significant reproductive toxicity or carcinogenic effects under standard exposure conditions. However, certain siloxanes have shown potential organ-specific toxicities, necessitating further investigation into their long-term biological effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O₃Si₃ |

| Molecular Weight | 218.42 g/mol |

| Toxicity | Low (non-irritating) |

| Genotoxicity | Negative (no genotoxic effects) |

| Main Target Organs | Liver (in specific siloxanes) |

Research Findings

Recent studies have highlighted the following aspects of TMS's biological activity:

- Reactivity with Biological Molecules : TMS can interact with various biomolecules, potentially influencing their stability and reactivity. This property is particularly relevant in drug design where modifications to active pharmaceutical ingredients are required .

- Environmental Impact : While TMS itself shows low toxicity, its degradation products may have different environmental impacts. Understanding these implications is crucial for assessing the overall safety of using siloxanes in consumer products and industrial applications .

Preparation Methods

Platinum-Catalyzed Hydrosilylation

The most widely documented method involves platinum-catalyzed hydrosilylation between methylsilane derivatives and vinyl-substituted dimethylsiloxanes. This route leverages the anti-Markovnikov addition of Si–H bonds across unsaturated carbon-silicon linkages.

Reaction Conditions

-

Catalyst: Karstedt’s catalyst (Pt₂[(Si(CH₂CH₂)₃]₃) at 0.1–0.5 mol% loading

-

Solvent: Anhydrous toluene or tetrahydrofuran (THF)

-

Temperature: 60–80°C under inert atmosphere

-

Yield: 72–89%

Mechanistic Pathway

-

Oxidative addition of Pt(0) to the Si–H bond in methylsilane.

-

Coordination of the vinyl group from tris(vinyldimethylsiloxy)methylsilane to the Pt center.

-

Migratory insertion of the vinyl group into the Pt–H bond.

-

Reductive elimination to form the Si–C bond, regenerating the catalyst.

Key Limitation: Competing side reactions, such as homocoupling of vinylsiloxanes, reduce selectivity.

Substitution Reactions Using Chlorosilane Precursors

Nucleophilic Displacement with Dimethylsilanols

This method involves the stepwise substitution of chlorine atoms in methyltrichlorosilane (MeSiCl₃) with dimethylsilanols (Me₂SiOH):

Reaction Scheme

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (3.3 eq) |

| Temperature | 0°C → Room temperature |

| Reaction Time | 12–18 hours |

| Yield | 65–78% |

Challenges:

-

Incomplete substitution due to steric hindrance at the silicon center.

-

Sensitivity to moisture, necessitating rigorous anhydrous conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency, often employing continuous flow reactors to enhance heat/mass transfer and minimize side reactions.

Process Overview

-

Feedstock Preparation: MeSiCl₃ and Me₂SiHOK (potassium dimethylsilanolate) are premixed in THF.

-

Reactor Configuration:

-

Tubular reactor with static mixers (residence time: 15–30 minutes).

-

Temperature maintained at 50–60°C.

-

-

Workup:

-

Inline neutralization of HCl with aqueous NaOH.

-

Solvent removal via vacuum distillation.

-

Performance Metrics

| Metric | Value |

|---|---|

| Conversion Efficiency | 92–95% |

| Purity (GC-MS) | >99% |

| Throughput | 50–100 kg/day |

Advantages:

-

Reduced waste generation compared to batch processes.

-

Consistent product quality due to precise parameter control.

Comparative Analysis of Synthetic Routes

Efficiency and Selectivity

| Method | Yield (%) | Purity (%) | Selectivity Issues |

|---|---|---|---|

| Hydrosilylation | 72–89 | 95–98 | Vinyl homocoupling (5–8%) |

| Nucleophilic Substitution | 65–78 | 90–94 | Incomplete substitution (10–15%) |

| Continuous Flow | 92–95 | >99 | Minimal (<2%) |

Economic and Environmental Considerations

-

Hydrosilylation: High catalyst costs (Pt) offset by rapid reaction times.

-

Substitution: Low-cost reagents but generates stoichiometric HCl waste.

-

Continuous Flow: Capital-intensive setup but optimal for large-scale production.

Emerging Methodologies and Innovations

Photochemical Activation

Recent studies explore UV-initiated radical pathways for siloxane bond formation. Irradiation of MeSiH₃ and Me₂SiHO- radicals at 254 nm induces coupling without catalysts:

Preliminary Data

-

Yield: 55–60% (room temperature, 6 hours).

-

Advantage: Avoids metal catalysts, simplifying purification.

Enzymatic Catalysis

Preliminary trials with lipases (e.g., Candida antarctica) demonstrate selective silylation under mild conditions:

| Enzyme | Conversion (%) | Selectivity (%) |

|---|---|---|

| Candida antarctica B | 48 | 89 |

Limitation: Slow reaction kinetics (72–96 hours).

Mechanistic Insights and Side-Reaction Mitigation

Steric and Electronic Effects

The bulky dimethylsilyloxy groups create significant steric hindrance, slowing third substitution in MeSiCl₃. Electronic effects further polarize the Si–Cl bond, enhancing reactivity toward nucleophiles.

Strategies to Improve Yield:

-

Use of bulkier bases (e.g., DBU) to accelerate substitution.

-

Incremental addition of dimethylsilanols to maintain low local concentration.

Byproduct Formation

Common byproducts include:

-

MeSi(OSiMe₂H)₂Cl: From incomplete substitution.

-

Cyclosiloxanes: Via condensation of Me₂SiHO- radicals.

Mitigation:

-

Quenching unreacted intermediates with methanol.

-

Chromatographic purification using hexane/ethyl acetate gradients.

Q & A

Basic: What are the established synthetic routes for tris(dimethylsilyloxy)-methylsilane?

Methodological Answer:

this compound is typically synthesized via hydrosilylation or nucleophilic substitution reactions. For example, platinum-based catalysts (e.g., platinum-cyclopolyvinylmethylsiloxane complexes) are effective in cross-linking siloxane networks, as demonstrated in PDMS network preparation using phenyltris(dimethylsilyloxy)silane . A general approach involves reacting methylsilane precursors with dimethylsilanols under controlled conditions. Key steps include:

- Catalyst selection : Pt catalysts enhance reaction efficiency and selectivity.

- Stoichiometric control : Precise molar ratios of silanol to methylsilane prevent oligomerization.

- Inert atmosphere : Reactions are conducted under nitrogen/argon to avoid moisture-induced side reactions.

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Methodological Answer:

Optimization focuses on catalyst activity , temperature , and solvent polarity :

- Catalyst tuning : Rhodium or iridium complexes may reduce undesired byproducts compared to Pt .

- Low-temperature protocols : Reactions at 40–60°C suppress thermal degradation.

- Solvent selection : Non-polar solvents (e.g., toluene) minimize silanol condensation.

Example : A study on PDMS cross-linking achieved >95% purity using Pt catalysts at 50°C .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Identifies methyl and silyloxy proton environments (δ 0.1–0.3 ppm for Si-CH₃).

- ²⁹Si NMR : Confirms siloxane bonding (δ -20 to -30 ppm for Si-O-Si).

- FTIR : Peaks at ~1050–1100 cm⁻¹ (Si-O-Si stretching) and 1250 cm⁻¹ (Si-CH₃ bending).

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 327.2). Structural analogs like hexamethyldisiloxane have been characterized using these methods .

Advanced: How does steric bulk influence reactivity in organosilicon chemistry?

Methodological Answer:

The steric hindrance of tris(dimethylsilyloxy) groups slows nucleophilic attacks but enhances thermal stability:

- Cross-linking efficiency : Phenyltris(dimethylsilyloxy)silane forms robust PDMS networks due to balanced steric and electronic effects .

- Reaction selectivity : Bulky groups favor mono-functionalization over polymerization in hydrosilylation.

Experimental validation : Compare kinetics of this compound with less hindered analogs (e.g., methyltrimethoxysilane) under identical conditions.

Basic: What are key stability considerations for handling and storage?

Methodological Answer:

- Moisture sensitivity : Hydrolyzes to silanols; store under inert gas or desiccants.

- Temperature : Stable at ≤25°C; refrigerate at 2–8°C for long-term storage (similar to triethylsilane protocols) .

- Light exposure : Amber glass containers prevent UV-induced degradation.

Advanced: How to resolve contradictions in reported thermal stability data?

Methodological Answer:

Contradictions arise from purity and analytical methods :

- TGA analysis : Compare decomposition onset temperatures (T₀) under standardized heating rates (e.g., 10°C/min in N₂).

- Sample purity : Use HPLC or GC-MS to quantify impurities (e.g., residual catalysts) .

Case study : A study on tris(trimethylsilyloxy)silane reported T₀ = 280°C, while impurities reduced T₀ to 220°C .

Basic: How is this compound utilized in polymer chemistry?

Methodological Answer:

Primarily as a cross-linker or functional modifier :

- PDMS networks : Enhances mechanical strength and thermal resistance (e.g., phenyltris(dimethylsilyloxy)silane in PDMS ).

- Surface functionalization : Silyloxy groups improve adhesion to silica-based substrates.

Advanced: What computational methods validate molecular geometry?

Methodological Answer:

- Density Functional Theory (DFT) : Optimizes bond lengths (Si-O = 1.64 Å) and angles (Si-O-Si = 144°).

- X-ray crystallography : Limited by crystallinity; use powder XRD for amorphous analogs.

Reference : Structural data for tetrakis(trimethylsilyloxy)silane supports computational models .

Basic: What are solubility characteristics in common solvents?

Methodological Answer:

- High solubility : In non-polar solvents (toluene, hexane) due to hydrophobic silyloxy groups.

- Low solubility : In polar solvents (water, methanol).

Experimental note : Solubility in THF or DCM requires sonication for 10–15 minutes .

Advanced: How do electronic effects impact catalytic reactivity?

Methodological Answer:

- Electron-donating groups : Methyl groups increase electron density at Si, enhancing nucleophilicity.

- Catalytic cycles : Pt(0) intermediates stabilize during hydrosilylation, as seen in Heck coupling reactions for tridentate silanes .

Strategy : Compare turnover frequencies (TOF) with electron-withdrawing substituents (e.g., phenyl).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.